molecular formula C5H5ClN2OS B13332414 5-chloro-N'-hydroxythiophene-2-carboximidamide

5-chloro-N'-hydroxythiophene-2-carboximidamide

Cat. No.: B13332414
M. Wt: 176.62 g/mol
InChI Key: STLHSGZNZQBVKX-UHFFFAOYSA-N
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Description

(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-chloro-N’-hydroxythiophene-2-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with thiophene-2-carboxylic acid.

    Chlorination: The carboxylic acid is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Carboximidamide: The chlorinated intermediate is then reacted with hydroxylamine to form the carboximidamide group.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group.

Industrial Production Methods

Industrial production of (Z)-5-chloro-N’-hydroxythiophene-2-carboximidamide may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (Z)-5-chloro-N’-hydroxythiophene-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro group may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboximidamide: Lacks the chloro and hydroxy groups, resulting in different chemical properties.

    5-Chlorothiophene-2-carboximidamide: Similar but lacks the hydroxy group.

    N’-Hydroxythiophene-2-carboximidamide: Similar but lacks the chloro group.

Uniqueness

(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide is unique due to the combination of chloro, hydroxy, and carboximidamide groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C5H5ClN2OS

Molecular Weight

176.62 g/mol

IUPAC Name

5-chloro-N'-hydroxythiophene-2-carboximidamide

InChI

InChI=1S/C5H5ClN2OS/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8)

InChI Key

STLHSGZNZQBVKX-UHFFFAOYSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)/C(=N/O)/N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=NO)N

Origin of Product

United States

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